1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Vue d'ensemble

Description

1-(p-Tosyl)-3,4,4-trimethylimidazolidine is an organic compound that belongs to the class of imidazolidines. It features a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the imidazolidine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine typically involves the reaction of 3,4,4-trimethylimidazolidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The tosylation reaction proceeds smoothly, yielding the desired product with high efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids .

Applications De Recherche Scientifique

Developmental Toxicity Mitigation

One of the primary applications of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is its ability to ameliorate methotrexate-induced developmental toxicity. Methotrexate is known to cause severe teratogenic effects when administered during pregnancy. Research has demonstrated that this compound can significantly reduce the incidence of congenital malformations in animal models exposed to methotrexate.

- Case Study: Rabbit Models

In studies involving pregnant rabbits treated with methotrexate, the administration of this compound resulted in a marked decrease in the occurrence of facial clefts and other malformations compared to control groups receiving only methotrexate . This indicates a protective effect that warrants further investigation for potential therapeutic applications.

Neurodevelopmental Research

The compound has been utilized in neurodevelopmental studies to assess its impact on fetal brain development under methotrexate exposure.

- Case Study: Rat Fetal Brain Analysis

In a study where pregnant rats were administered methotrexate, subsequent treatment with this compound showed a reduction in pyknotic neuroepithelial cells within the fetal brain. The treatment led to improved survival rates and reduced apoptotic markers compared to untreated controls . This suggests potential applications in neuroprotective strategies during prenatal exposure to harmful agents.

Mechanistic Insights

Research into the mechanisms by which this compound exerts its protective effects has revealed its role as a functional analog of tetrahydrofolate. This similarity allows it to participate in one-carbon transfer reactions crucial for nucleotide synthesis and cellular proliferation.

- Mechanistic Studies

Studies have indicated that this compound can effectively compete with methotrexate for binding sites on dihydrofolate reductase (DHFR), thus mitigating the inhibition caused by methotrexate on folate metabolism . This competitive inhibition is critical for understanding how to reduce the adverse effects of chemotherapy on developing embryos.

Future Directions and Research Needs

Given its promising applications, further research is warranted to explore:

- Long-term Effects : Investigating the long-term developmental outcomes of offspring exposed to both methotrexate and this compound.

- Human Trials : Conducting clinical trials to evaluate safety and efficacy in human populations.

- Broader Applications : Exploring potential uses in other therapeutic areas where folate metabolism is disrupted.

Mécanisme D'action

The mechanism of action of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

1-(p-Tosyl)-imidazole: Similar in structure but lacks the additional methyl groups on the imidazolidine ring.

1-(p-Tosyl)-pyrrolidine: Contains a pyrrolidine ring instead of an imidazolidine ring.

1-(p-Tosyl)-piperidine: Features a piperidine ring and is used in similar applications.

Uniqueness: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the tosyl group enhances its utility in various chemical transformations, making it a versatile intermediate in organic synthesis .

Activité Biologique

1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) is a compound recognized for its significant biological activity, particularly in the context of developmental toxicity and teratogenicity. This article explores the biological mechanisms, case studies, and research findings associated with TTI, highlighting its role as a functional analog of tetrahydrofolate.

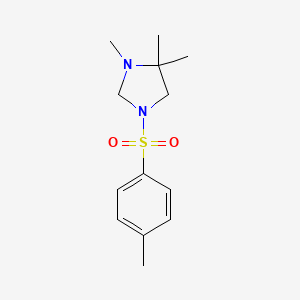

Chemical Structure and Properties

TTI is characterized by the following structural formula:

- Chemical Formula : C13H17N2O2S

- Molecular Weight : 265.35 g/mol

The compound features a p-tosyl group attached to a trimethylimidazolidine core, which contributes to its unique biological properties.

TTI acts primarily as a functional analog of tetrahydrofolate , playing a crucial role in one-carbon metabolism (OCM). This mechanism is vital for DNA synthesis and cellular division, which are critical during embryonic development. By mimicking tetrahydrofolate, TTI can influence metabolic pathways that are essential for normal fetal growth.

Teratogenic Effects

Recent studies have demonstrated that TTI can ameliorate methotrexate-induced developmental toxicity in animal models. Methotrexate (MTX) is known for its teratogenic effects, particularly during early pregnancy. TTI has been shown to mitigate these effects by restoring normal metabolic processes disrupted by MTX:

- Case Study : In a study involving rabbits, administration of MTX resulted in significant developmental toxicity; however, co-treatment with TTI reduced the incidence of malformations and improved fetal viability .

Comparative Studies

A comparative analysis of TTI's effects on different animal models reveals its potential protective role against teratogenic agents:

Research Findings

- Developmental Toxicity : Research indicates that TTI can significantly reduce the teratogenic effects associated with methotrexate exposure during critical periods of embryonic development. This finding suggests that TTI may serve as a therapeutic agent in preventing drug-induced developmental defects.

- Mechanistic Insights : The compound's ability to mimic tetrahydrofolate allows it to participate in crucial metabolic pathways that are often disrupted by antimetabolite drugs like methotrexate. This property underscores its potential utility in pharmacological applications aimed at protecting fetal development during maternal drug therapies .

- Potential Applications : Given its protective effects against teratogenicity, TTI may have implications in clinical settings where methotrexate is prescribed to women of childbearing age. Further research is warranted to explore its efficacy and safety in human populations.

Propriétés

IUPAC Name |

3,4,4-trimethyl-1-(4-methylphenyl)sulfonylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPAFDSNHZAZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224691 | |

| Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73955-61-0 | |

| Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073955610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(p-tosyl)-3,4,4-trimethylimidazolidine (TTI) counteract the developmental toxicity of methotrexate (MTX)?

A1: Methotrexate (MTX) disrupts embryonic development by inhibiting dihydrofolate reductase, an enzyme crucial for converting folic acid to tetrahydrofolate. This inhibition ultimately suppresses one-carbon metabolism, a process essential for DNA synthesis in the developing embryo []. TTI, while structurally dissimilar to folate, effectively bypasses the MTX-induced blockage by directly donating single carbon units required for one-carbon metabolism. This "biomimetic transfer" helps restore normal DNA synthesis and mitigate the developmental toxicity caused by MTX [].

Q2: What evidence supports the claim that TTI ameliorates MTX-induced developmental toxicity?

A2: A study using New Zealand white rabbits demonstrated that co-administration of TTI with MTX led to:

- Increased average fetal body weight: Suggesting improved overall fetal growth despite MTX exposure [].

- Reduced proportion of malformed fetuses: Indicating a protective effect against MTX-induced birth defects [].

- Lower incidence of major malformations: Further supporting TTI's role in mitigating severe developmental abnormalities caused by MTX [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.